molecular formula C15H15ClN4S B14002104 N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine CAS No. 79226-51-0

N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine

Cat. No.: B14002104
CAS No.: 79226-51-0
M. Wt: 318.8 g/mol
InChI Key: ZEMZTULGSWIXHD-UHFFFAOYSA-N
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Description

N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves the reaction of 10H-phenothiazine with appropriate reagents. One common method includes the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then be treated with sodium azide to yield the corresponding tetrazole. Further reactions with hydrazine hydrate or hydroxylamine can produce various derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Chloro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

79226-51-0

Molecular Formula

C15H15ClN4S

Molecular Weight

318.8 g/mol

IUPAC Name

N-[(7-chloro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C15H15ClN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3

InChI Key

ZEMZTULGSWIXHD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC3=C1C=C(C=C3)N=NN(C)C

Origin of Product

United States

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